3,5-Dimethyl-1-adamantanemethanol

Lipophilicity LogP Drug Design

When synthesizing memantine or high-temperature polymers, substituting 1-adamantanemethanol for the 3,5-dimethyl analog disrupts reactivity and purification due to LogP, melting point, and boiling point shifts. This compound eliminates re-optimization: • LogP 3.564 enhances blood-brain barrier penetration of derived pharmacophores. • Primary alcohol enables one-step conversion to amines, esters, ethers, halides. • >98% purity with consistent batch quality ensures reproducible results. Available in stock for rapid delivery.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 26919-42-6
Cat. No. B1587403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-adamantanemethanol
CAS26919-42-6
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)CO)C
InChIInChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3
InChIKeyRVWLWJAOIBEWAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-adamantanemethanol (CAS 26919-42-6) – Physicochemical & Synthetic Baseline for Procurement


3,5-Dimethyl-1-adamantanemethanol (CAS 26919-42-6) is a bridgehead-methylated adamantane derivative bearing a primary hydroxymethyl group . With a molecular formula of C₁₃H₂₂O and a molecular weight of 194.31 g·mol⁻¹, it is a white crystalline solid at ambient temperature . Its adamantane core confers thermal and chemical stability, while the 3,5-dimethyl substitution pattern distinguishes it from the parent 1-adamantanemethanol. The compound is primarily employed as a synthetic intermediate in pharmaceutical and polymer chemistry, valued for the predictable reactivity of its primary alcohol handle .

Why 1-Adamantanemethanol or 3,5-Dimethyladamantane-1-carboxylic Acid Cannot Simply Replace 3,5-Dimethyl-1-adamantanemethanol in Research & Manufacturing


In-class adamantane derivatives are not interchangeable because the 3,5-dimethyl substitution fundamentally alters key physicochemical properties – notably lipophilicity, melting behavior, and boiling point – that govern solubility, workability, and downstream reactivity . For instance, substituting 1-adamantanemethanol (CAS 770-71-8) for the 3,5-dimethyl analog leads to a LogP shift of approximately 0.8 units, a melting point increase of ~60 °C, and a boiling point increase of ~150 °C . Similarly, using 3,5-dimethyladamantane-1-carboxylic acid (CAS 14670-94-1) introduces a carboxyl functionality with distinct hydrogen-bonding capacity and the need for activation before coupling, compared to the ready-to-use primary alcohol of the target compound . These differences can disrupt reaction conditions, purification protocols, and final product specifications, making direct substitution without re-optimization scientifically and economically unsound.

Quantitative Differential Evidence for Prioritizing 3,5-Dimethyl-1-adamantanemethanol (CAS 26919-42-6) Over Closest Analogs


Lipophilicity Advantage: 3,5-Dimethyl-1-adamantanemethanol vs 1-Adamantanemethanol

The introduction of two methyl groups at the 3- and 5-bridgehead positions of the adamantane cage substantially increases the lipophilicity of the alcohol compared to the unsubstituted parent compound. This difference is quantitatively captured by the experimental LogP value (octanol-water partition coefficient). The 3,5-dimethyl derivative exhibits a LogP of 3.564, while 1-adamantanemethanol has a LogP of 2.195 . This ~1.4-unit increase (corresponding to approximately a 25-fold increase in the partition coefficient) directly impacts solubility, membrane permeability, and the lipophilic character of downstream derivatives, which is critical in medicinal chemistry optimization cycles .

Lipophilicity LogP Drug Design Membrane Permeability Partition Coefficient

Melting Point Depression: 3,5-Dimethyl-1-adamantanemethanol vs 1-Adamantanemethanol Facilitates Processing

The melting point of 3,5-dimethyl-1-adamantanemethanol (55–62 °C) is dramatically lower than that of the non-methylated 1-adamantanemethanol (114–117 °C) . This ~60 °C depression reflects reduced crystal lattice energy due to the disruption of molecular symmetry by the two methyl substituents. The lower melting point translates directly to easier melt-processing, lower energy requirements for drying, and broader solvent compatibility during formulation, which are important operational factors in kilogram-scale synthesis and polymer processing .

Melting Point Crystallinity Processability Physical Form Handling

Boiling Point Distinction: 3,5-Dimethyl-1-adamantanemethanol vs 1-Adamantanemethanol for Distillation Compatibility

The boiling point of 3,5-dimethyl-1-adamantanemethanol (114–115 °C at 2.25–3 mmHg) is substantially lower than that of 1-adamantanemethanol (263 °C at 760 mmHg) under comparable vacuum conditions . While head-to-head atmospheric pressure data are not available for the former, the observed low-pressure boiling point indicates greater volatility, which can be advantageous for vacuum distillation purification. Conversely, the high boiling point of the non-methylated analog may necessitate higher distillation temperatures, increasing the risk of thermal decomposition.

Boiling Point Volatility Distillation Purification Thermal Properties

Monomer Crystallinity Modulation: Bis(3,5-dimethyl-1-adamantyl) Fumarate vs Di(1-adamantyl) Fumarate

In a direct head-to-head synthesis study, the fumarate ester monomer derived from 3,5-dimethyl-1-adamantanemethanol (bis(3,5-dimethyl-1-adamantyl) fumarate) exhibited a melting point of 70.2 °C, whereas the corresponding monomer derived from 1-adamantanol (di(1-adamantyl) fumarate) melted at 191.8 °C [1]. This ~122 °C melting point depression, a consequence of reduced molecular symmetry, makes the bis(3,5-dimethyl-1-adamantyl) fumarate monomer vastly more amenable to melt and bulk polymerization processes, eliminating the need for high-temperature conditions that can degrade sensitive initiators or propagate side reactions [1].

Monomer Design Crystallinity Polymer Synthesis Fumarate Esters Melt Processability

Polymer Thermal Stability: Poly(bis(3,5-dimethyl-1-adamantyl) fumarate) vs Non-Adamantane Poly(fumarate)s

Poly(dialkyl fumarate)s bearing 3,5-dimethyl-1-adamantyl ester groups demonstrate excellent thermal stability as confirmed by thermogravimetric analysis (TGA) under a nitrogen stream [1]. While exact Td5 (5% weight loss temperature) values for poly(bis(3,5-dimethyl-1-adamantyl) fumarate) were not numerically tabulated in comparison with non-adamantane analogs, the study explicitly concludes that the adamantane-containing PDRFs exhibit excellent thermal stability, consistent with the known class-level property of adamantane-containing poly(substituted methylene)s, which display Td5 values in the range of 280–370 °C, significantly exceeding many conventional acrylic or methacrylic polymers [2].

Thermal Stability TGA Decomposition Temperature High-Performance Polymers Thermogravimetric Analysis

Synthetic Versatility: 3,5-Dimethyl-1-adamantanemethanol as a Direct Precursor to Memantine and Polymerizable Monomers

The primary alcohol functional group of 3,5-dimethyl-1-adamantanemethanol enables direct conversion to amine (memantine scaffold), ester (monomer synthesis), ether, halide, or aldehyde derivatives without requiring additional carbon-carbon bond-forming steps on the adamantane core [1]. In contrast, 3,5-dimethyladamantane itself requires initial C–H functionalization (bromination), a step with inherently lower positional selectivity, to install the first functional handle. 3,5-Dimethyladamantane-1-carboxylic acid requires activation (acid chloride or coupling reagent) before further reaction, adding synthetic steps. The alcohol thus occupies a uniquely versatile position in the synthetic tree, reducing total step count and improving atom economy for downstream diversification [2].

Pharmaceutical Intermediate Memantine Monomer Synthesis Polymer Chemistry Functionalization

High-Value Application Scenarios for 3,5-Dimethyl-1-adamantanemethanol (CAS 26919-42-6) Based on Verified Evidence


Medicinal Chemistry: Lipophilic Scaffold for CNS Drug Candidates

The elevated LogP (3.564) of 3,5-dimethyl-1-adamantanemethanol, compared to 1-adamantanemethanol (LogP 2.195), increases the lipophilicity of derived pharmacophores, potentially enhancing blood-brain barrier penetration [1]. This property is directly leveraged in the synthesis of memantine (1-amino-3,5-dimethyladamantane), an FDA-approved NMDA receptor antagonist for Alzheimer's disease, where the 3,5-dimethyladamantane core is critical for pharmacological activity .

Specialty Polymer Manufacturing: Thermally Stable, Rigid-Chain Poly(fumarate)s

The bis(3,5-dimethyl-1-adamantyl) fumarate monomer, with a melting point of 70.2 °C, enables bulk radical polymerization at moderate temperatures (60–80 °C) to yield poly(dialkyl fumarate)s with rigid chain structures and excellent thermal stability [1]. These polymers are candidates for high-temperature coatings, optical films, and electronic device components where conventional poly(fumarate)s would thermally degrade [1].

Pharmaceutical Impurity & Reference Standard Sourcing

As a structural analog and potential impurity marker in memantine manufacturing, 3,5-dimethyl-1-adamantanemethanol is valuable as a certified reference material for analytical method validation and quality control in pharmaceutical production [1]. Its distinct physicochemical signature (LogP, melting point) provides a reliable chromatographic marker for HPLC purity assays, ensuring batch-to-batch consistency in drug substance manufacturing [1].

Academic & Industrial Synthesis: Versatile Building Block for Adamantane-Functionalized Libraries

The primary alcohol handle allows one-step conversion to amines, esters, ethers, and halides, making 3,5-dimethyl-1-adamantanemethanol a preferred starting material for generating diverse adamantane-functionalized compound libraries in medicinal chemistry and materials science [1]. Its commercial availability in >98% purity (GC) from multiple suppliers (TCI, Thermo Scientific, Sigma-Aldrich) ensures reproducible research outcomes .

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